molecular formula C13H20O3Se B14184913 acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol CAS No. 834882-73-4

acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol

Cat. No.: B14184913
CAS No.: 834882-73-4
M. Wt: 303.27 g/mol
InChI Key: KMAMJUVWCBOHJK-MERQFXBCSA-N
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Description

Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol is a compound that combines the properties of acetic acid and a chiral organoselenium compound Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its sour taste and pungent smell

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol typically involves the following steps:

    Synthesis of (2R)-3-methyl-1-phenylselanylbutan-2-ol: This can be achieved through the reaction of ®-3-methyl-2-butanol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent oxidation of the selenium compound.

    Acetylation: The resulting (2R)-3-methyl-1-phenylselanylbutan-2-ol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically conducted at room temperature.

Industrial Production Methods

Industrial production of acetic acid involves several methods, including:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form the corresponding selenide.

    Substitution: The phenylselanyl group can be substituted with other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halides such as sodium iodide or thiols like thiophenol can be used for substitution reactions.

Major Products

    Oxidation: Selenoxide derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted organoselenium compounds.

Scientific Research Applications

Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s organoselenium moiety is of interest due to its potential antioxidant properties.

    Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.

    Industry: It can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol involves its interaction with various molecular targets:

    Oxidative Stress Pathways: The organoselenium moiety can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress.

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-methyl-1-phenylselanylbutan-2-ol: Without the acetic acid moiety.

    Acetic acid: Without the organoselenium compound.

    Selenomethionine: Another organoselenium compound with antioxidant properties.

Uniqueness

Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol is unique due to its combination of a chiral organoselenium compound and acetic acid, providing both antioxidant properties and the reactivity of a carboxylic acid.

Properties

CAS No.

834882-73-4

Molecular Formula

C13H20O3Se

Molecular Weight

303.27 g/mol

IUPAC Name

acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol

InChI

InChI=1S/C11H16OSe.C2H4O2/c1-9(2)11(12)8-13-10-6-4-3-5-7-10;1-2(3)4/h3-7,9,11-12H,8H2,1-2H3;1H3,(H,3,4)/t11-;/m0./s1

InChI Key

KMAMJUVWCBOHJK-MERQFXBCSA-N

Isomeric SMILES

CC(C)[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O

Canonical SMILES

CC(C)C(C[Se]C1=CC=CC=C1)O.CC(=O)O

Origin of Product

United States

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